Rucaparib metabolite M337C is a significant oxidative metabolite of the poly(ADP-ribose) polymerase inhibitor rucaparib, which is primarily used in the treatment of recurrent ovarian and prostate cancers. Rucaparib itself is a small molecule that inhibits PARP enzymes, crucial for DNA repair mechanisms in cells. The formation of M337C occurs through metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4, which facilitate various transformations of rucaparib in the body .
The metabolic pathway of rucaparib leading to M337C primarily involves oxidation and N-demethylation reactions. Rucaparib undergoes several transformations that include:
The specific chemical structure of M337C has not been extensively detailed in available literature, but it is known to be one of several metabolites formed during the metabolic processing of rucaparib .
The synthesis of M337C occurs naturally through metabolic pathways once rucaparib is administered. The primary enzymes involved in this conversion are:
These enzymes facilitate the transformation of rucaparib into M337C alongside other metabolites such as M324 and M309 .
M337C can be compared with several other metabolites derived from rucaparib:
| Compound Name | Type | Unique Features |
|---|---|---|
| M324 | Oxidative metabolite | Major metabolite; lacks significant activity |
| M309 | N-demethylated form | Another minor metabolite; less studied |
| M337A | Oxidative variant | Similar pathway but different structural changes |
| M500 | Glucuronide conjugate | Involves glucuronidation; potentially more active |
M337C stands out due to its specific formation pathway and potential implications in understanding the pharmacokinetics of rucaparib therapy. The unique structural characteristics and biological implications of each metabolite warrant further investigation to determine their roles in therapeutic efficacy and safety profiles .